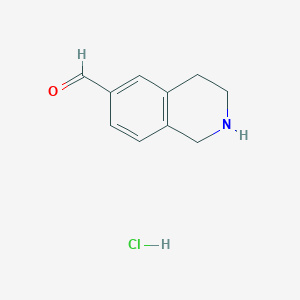

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products . The compound’s structure includes a tetrahydroisoquinoline core with a carbaldehyde group at the 6-position, making it a valuable building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid as a catalyst and a temperature range of 80-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate neurotransmitter systems, potentially offering neuroprotective effects . It may also interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neuronal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carbaldehyde group.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with a methoxy group at the 6-position instead of a carbaldehyde group.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group at the nitrogen atom.

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride is unique due to the presence of the carbaldehyde group at the 6-position, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and bioactive molecules .

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde hydrochloride (THIQ) is a compound belonging to the isoquinoline alkaloid family. This class of compounds has garnered significant interest due to its diverse biological activities, including effects on neurodegenerative disorders and various infective pathogens. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For example, certain THIQ compounds have been shown to protect neurons from degeneration in models of hypoxia and seizures. A notable study highlighted the efficacy of (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as an anticonvulsant agent that also offers protection against neuronal damage in the hippocampus of rats .

Dopamine Receptor Activity

THIQ compounds have been investigated for their interactions with dopamine receptors. A study identified that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines demonstrate potent D2 receptor-blocking activity. The structure-activity relationship analysis revealed that modifications in the alkyl chain length significantly affect receptor affinity .

Muscarinic Receptor Antagonism

Another area of interest is the antagonistic activity of THIQ derivatives at muscarinic receptors. A series of synthesized compounds were evaluated for their binding affinities to M2 muscarinic receptors, with some derivatives showing high selectivity and potency . The most potent compound exhibited a pKi value of 9.1 for M2 receptors.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ have elucidated key structural features that influence biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Alkyl Chain Length | Longer chains generally enhance D2 receptor affinity. |

| Aromatic Substituents | Presence of specific substituents increases muscarinic receptor selectivity. |

| Functional Groups | Modifications at C-1 position can alter neuroprotective effects. |

These findings suggest that careful modification of the THIQ scaffold can lead to compounds with enhanced biological activities.

The mechanisms underlying the biological activities of THIQ involve multiple pathways:

- Neuroprotection: THIQ compounds may exert protective effects through modulation of neurotransmitter systems and inhibition of excitotoxic pathways.

- Receptor Binding: The interaction with dopamine and muscarinic receptors is crucial for their pharmacological effects. Biased agonism and antagonism at these receptors contribute to their therapeutic potential .

Case Study 1: Anticonvulsant Activity

A study evaluated a series of tetrahydroisoquinoline derivatives for anticonvulsant activity in an NMDA-induced seizure model in mice. The results indicated that specific substitutions on the THIQ scaffold significantly enhanced anticonvulsant efficacy while maintaining safety profiles .

Case Study 2: Neuroprotective Properties

In a model assessing hypoxic conditions, THIQ derivatives demonstrated significant neuroprotective effects by reducing neuronal cell death and preserving cognitive function in treated animals .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-7-8-1-2-10-6-11-4-3-9(10)5-8;/h1-2,5,7,11H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEMRUUQUZJNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.